4-Amino-5-(2-methylpropyl)thieno[2,3-d]pyrimidine-2-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Amino-5-(2-methylpropyl)thieno[2,3-d]pyrimidine-2-thiol is a heterocyclic compound that belongs to the thienopyrimidine family This compound is characterized by a fused ring system containing both sulfur and nitrogen atoms, which imparts unique chemical and biological properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-5-(2-methylpropyl)thieno[2,3-d]pyrimidine-2-thiol typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of 2-amino-3-cyano-thiophene with aryl nitriles in an acidic medium . This reaction proceeds through a series of nucleophilic additions and substitutions, ultimately forming the thienopyrimidine core.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions
4-Amino-5-(2-methylpropyl)thieno[2,3-d]pyrimidine-2-thiol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: Reduction reactions can convert the thiol group to a sulfide.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, substituted thienopyrimidines, and various derivatives depending on the specific reagents and conditions used .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 4-Amino-5-(2-methylpropyl)thieno[2,3-d]pyrimidine-2-thiol involves the inhibition of key molecular targets such as vascular endothelial growth factor (VEGF) and kinase insert domain-containing receptor (KDR). These targets are crucial for angiogenesis and tumor growth. By inhibiting these pathways, the compound exerts its antiproliferative effects on cancer cells .
Comparison with Similar Compounds
Similar Compounds
4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates: These compounds share a similar core structure but differ in their substituents, which can affect their biological activity.
2-Alkyl-4-amino-thieno[2,3-d]pyrimidines: These derivatives have been studied for their anti-inflammatory and anticancer properties.
Uniqueness
4-Amino-5-(2-methylpropyl)thieno[2,3-d]pyrimidine-2-thiol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit VEGF and KDR pathways makes it a promising candidate for further development as an anticancer agent .
Properties
Molecular Formula |
C10H13N3S2 |
---|---|
Molecular Weight |
239.4 g/mol |
IUPAC Name |
4-amino-5-(2-methylpropyl)-3H-thieno[2,3-d]pyrimidine-2-thione |
InChI |
InChI=1S/C10H13N3S2/c1-5(2)3-6-4-15-9-7(6)8(11)12-10(14)13-9/h4-5H,3H2,1-2H3,(H3,11,12,13,14) |
InChI Key |
CZFKDYRURWHJLD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1=CSC2=NC(=S)NC(=C12)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.